molecular formula C4H6 B1205218 Cyclobutene CAS No. 822-35-5

Cyclobutene

Cat. No. B1205218
CAS RN: 822-35-5
M. Wt: 54.09 g/mol
InChI Key: CFBGXYDUODCMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutene is an organic compound with the chemical formula C4H6. It belongs to the class of alkenes and is of interest in research but currently has no practical applications . It is a colorless gas that easily condenses .


Synthesis Analysis

Cyclobutene is typically prepared from 1,3-butadiene via a process known as dimerization. In this process, two molecules of 1,3-butadiene combine to form cyclobutene in the presence of a catalyst, usually nickel or another transition metal . Another method involves the dehydration of cyclobutanol .


Molecular Structure Analysis

Cyclobutene is categorized as a cyclic alkene. It features a ring of four carbon atoms with a double bond, which introduces unsaturation into the molecule . The molecule’s structure is not a perfect square due to the bond angle strain produced by the small number of carbon atoms .


Chemical Reactions Analysis

Cyclobutene, like other alkenes, is chemically reactive due to the presence of a carbon-carbon double bond. It can undergo addition reactions with halogens, hydrogen, water, and other substances. Furthermore, cyclobutene can also partake in polymerization reactions . It has been shown to exhibit photochemical reactions where it can convert into cyclobutane upon exposure to ultraviolet (UV) light .


Physical And Chemical Properties Analysis

Cyclobutene is a colorless liquid at room temperature. It has a slightly sweet odor, although it is considered hazardous if inhaled in large amounts. The compound has a boiling point of 57°C (135°F) and a melting point of -104°C (-155°F). Its density is approximately 0.765 g/cm^3 .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Solvent-Free Copper-Catalysed Amination Reactions : Cyclobutene derivatives like diphosphinidenecyclobutene ligands have been used in copper-catalysed amination reactions of aryl halides to produce secondary or tertiary amines (Gajare et al., 2004).
  • Synthesis of Substituted Cyclobutenes : Cyclobutene compounds are valuable intermediates in organic synthesis, particularly for preparations and reactions of some disubstituted cyclobutenes (Gauvry et al., 2006).
  • Mechanochemical Ring Opening : The mechanically induced ring opening of cyclobutene has been explored, showing how external forces affect the chemical reactivity and transition states (Ong et al., 2009).
  • Enantioselective Cyclobutenylation : Cyclobutenes have been synthesized enantioselectively from olefins using N-sulfonyl-1,2,3-triazoles, providing a pathway to produce enantioenriched cyclobutenes (Patel et al., 2021).

Structural and Stereochemical Studies

  • Molecular Structure of Cyclobutene : The electron diffraction study of cyclobutene in the gas phase provided insights into its molecular structure, bond distances, and angle stresses (Goldish et al., 1956).
  • Stereochemical Dictation in Ring-Opening Reactions : The stereochemistry of cyclobutene ring-opening reactions, influenced by factors like electron-accepting interactions, has been examined (Murakami et al., 2005).

Bioorthogonal Chemistry and Pharmaceutical Applications

  • Synthesis of Bioactive Cyclobutane-Containing Alkaloids : Cyclobutene derivatives have been studied for their potential in synthesizing bioactive cyclobutane-containing alkaloids, which show antimicrobial, anticancer, and other activities (Dembitsky, 2007).
  • Functionalized Cyclobutene Analogues : The synthesis of aryl-functionalized cyclobutene analogues demonstrates their potential in bioorthogonal tetrazine ligation, a technique used in biomedical applications (Sun et al., 2021).

Advanced Materials and Methodologies

  • Flow Photochemistry for Cyclobutene Lactones : The use of flow photochemistry for the synthesis of cyclobutene lactones marks a significant improvement in throughput, illustrating the potential for large-scale production (Williams et al., 2019).
  • Extremely Long C-C Bonds in Strained Cyclobutaarenes : Studies on cyclobutaarenes with unusual geometric features and extremely long C-C bonds shed light on the effects of strain and stereoelectronic interactions (Toda et al., 1996).

Safety And Hazards

Cyclobutene is flammable and can react with oxidizing agents. It is crucial to use it in a well-ventilated environment, away from flames or sparks. Ingestion or inhalation can lead to health issues, so protective gear, including gloves and safety glasses, are recommended when handling this chemical .

Future Directions

Cyclobutene serves as an important tool for researchers studying the effects of ring strain on chemical reactivity. It helps in understanding more about the principles of organic chemistry . Due to their unique structures as critical core skeletons in these molecules, a variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

properties

IUPAC Name

cyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6/c1-2-4-3-1/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBGXYDUODCMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26710-12-3
Record name Cyclobutene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26710-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60231616
Record name Cyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutene

CAS RN

822-35-5
Record name Cyclobutene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobutene
Reactant of Route 2
Cyclobutene
Reactant of Route 3
Cyclobutene
Reactant of Route 4
Cyclobutene
Reactant of Route 5
Cyclobutene
Reactant of Route 6
Cyclobutene

Citations

For This Compound
22,600
Citations
LS Liebeskind, MS Yu, RH Yu, J Wang… - Journal of the …, 1993 - ACS Publications
4, 4/-Bi (cyclobutene-1, 2-diones), novel compounds derived from squaricacid, here named bisquaryls, were prepared for the first time either by the palladium-catalyzed oxidative …
Number of citations: 70 pubs.acs.org
Y Xu, ML Conner, MK Brown - … Chemie International Edition, 2015 - Wiley Online Library
Cyclobutanes and cyclobutenes are important structural motifs found in numerous biologically significant molecules, and they are useful intermediates for chemical synthesis. …
Number of citations: 249 onlinelibrary.wiley.com
Y Rubin, CB Knobler, F Diederich - Journal of the American …, 1990 - ACS Publications
… ,4-dialky nyl-3-cyclobutene- 1,2-diols. The oxidative Hay coupling of the acetonide of 3,4-diethynyl-3-cyclobutene-1,2-diol or of the bis(ethylene ketal) of 3,4-diethynyl-3-cyclobutene-1,2-…
Number of citations: 140 pubs.acs.org
RC Lord, DG Rea - Journal of the American Chemical Society, 1957 - ACS Publications
Cvclobutene and cyclobutene-d6 have been prepared by the … In cyclobutene the carbon-carbon double bond frequency is … The cyclobutene molecule contains a CC double bond in a …
Number of citations: 72 pubs.acs.org
F Toda, P Garratt - Chemical reviews, 1992 - ACS Publications
The 3, 4-bis (methylene) cyclobutene group occurs in many chemical species. It is a strained entity in that sp2 hybridization would require bond angles of 120 at each of the four carbons …
Number of citations: 126 pubs.acs.org
FH Allen - Acta Crystallographica Section B: Structural Science, 1984 - scripts.iucr.org
The molecular geometry, obtained by X-ray methods (R-< 0.10) for 202 derivatives of cyclobutane and 21 derivatives of cyclobutene, has been analysed via the Cambridge Structural …
Number of citations: 144 scripts.iucr.org
JW McIver Jr, A Komornicki - Journal of the American Chemical …, 1972 - ACS Publications
… applied to the ring opening of cyclobutene to butadiene. This … The calculated results for cyclobutene, which was optimized … more closely resembles butadienethan cyclobutene. Thus, the …
Number of citations: 099 pubs.acs.org
ML Gross, DH Russell - Journal of the American Chemical Society, 1979 - ACS Publications
… The activation energy for the ring opening of the neutral cyclobutene has been determined … and the cyclobutene radical cations designed to establish whether the cyclobutene ion …
Number of citations: 38 pubs.acs.org
O Wiest - Journal of the American Chemical Society, 1997 - ACS Publications
The ring-opening reaction of the cyclobutene radical cation was studied by using Hartree−Fock and density functional theory as well as various correlated MO methods. The species …
Number of citations: 32 pubs.acs.org
G Dall'Asta, G Mazzanti, G Natta, L Porri - Makromol. Chem, 1962 - giulionatta.it
The tendency of cyclo-olefins to polymerize by opening of the double bond decreases rapidly with increasing ring size. Thus, cyclopropene polymerizes spontaneously yielding high …
Number of citations: 142 www.giulionatta.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.